Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a benzoylthiourea group at position 2 and an ethyl ester at position 2. This structure combines a lipophilic tetrahydrobenzo[b]thiophene scaffold with a polar thiourea moiety, making it a versatile candidate for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-2-24-18(23)15-13-10-6-7-11-14(13)26-17(15)21-19(25)20-16(22)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMFKPBLSKASM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves multiple steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another approach involves the aryne reaction with alkynyl sulfides, which provides a one-step synthesis of benzo[b]thiophenes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclization Reactions
Compound 2 undergoes cyclization to form thieno[2,3-d]pyrimidin-4(3H)-one derivatives under alkaline conditions:
| Parameter | Value |
|---|---|
| M.P. | 238–240°C |
| MS (m/z) | M-2 236 (5%) |
| IR (C=S stretch) | 1650 cm⁻¹ |
Nucleophilic Substitution and Functionalization
Compound 2 participates in nucleophilic substitution reactions to introduce carbohydrate moieties:
-
Reaction with (2R,3R,5R,6R)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate :
| Derivative | Functional Group Introduced | Key Spectral Features (¹H NMR) |
|---|---|---|
| 5 | Acetylated pyran | δ 5.40 (d, OH), 4.55–4.35 (CH₂) |
| 6 | Free hydroxyl groups | δ 6.05 (NH), 5.41 (d, OH), 4.47–4.35 (CH₂) |
Biological Activity Context
Derivatives of Compound 2 exhibit significant cytotoxic activity:
-
In vitro Testing : Against MCF-7 (breast cancer), HepG-2 (liver cancer), and PC-3 (prostate cancer) cell lines via MTT assay .
-
IC₅₀ Values : Ranged from 23.2 to 95.9 µM, with compound 4 (acyl derivative) showing 26.86% apoptosis induction in MCF-7 cells .
Comparative Reaction Pathways
The reactivity of Compound 2 is benchmarked against structurally similar derivatives:
| Reaction Type | Reagent | Product Class | Yield (%) |
|---|---|---|---|
| Cyclization | NaOH/EtOH | Pyrimidinone | 79 |
| Glycosylation | Brominated pyran + NaH/DMF | Carbohydrate conjugate | 70 |
| Deprotection | TEA/MeOH/H₂O | Hydroxyl-rich derivative | 90 |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:
- Antioxidant Activity : Studies have shown that derivatives of tetrahydrobenzo[b]thiophene possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has demonstrated antibacterial activity against various strains, indicating its potential as an antimicrobial agent .
- Anticancer Potential : Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms. The specific interactions of this compound with cellular pathways are under investigation .
Case Studies and Research Findings
- Antioxidant Evaluation :
- Antimicrobial Testing :
- Cancer Cell Studies :
Mechanism of Action
The mechanism of action of ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The thiophene ring system allows the compound to participate in electron transfer processes, making it effective in modulating biochemical pathways. It can activate or inhibit enzymes, block receptors, and alter cellular signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Thiourea vs.
- Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves lipophilicity (predicted logP ~3.3) compared to ZJ001’s carboxylic acid (higher polarity), favoring cellular uptake .
- Substituent Effects : Electron-withdrawing groups (e.g., p-Br in S8) enhance bioactivity by stabilizing charge-transfer interactions in target binding .
Key Findings :
- Anticancer Activity : S8’s p-bromo substitution correlates with improved cytotoxicity, suggesting halogenation enhances DNA intercalation or enzyme inhibition .
- Metabolic Regulation : The target compound’s benzoylthiourea group likely disrupts SREBP-1c’s transcriptional activity, reducing lipid biosynthesis .
SAR Insights :
- Thiourea Necessity : The thiourea group is critical for SREBP-1c inhibition, as urea analogs (e.g., ) lack this activity .
- Ester Flexibility : Ethyl esters are preferred for synthetic accessibility and metabolic stability compared to methyl esters .
- Aromatic Substitutions : Electron-withdrawing groups (e.g., Br, CN) improve bioactivity by modulating electronic and steric interactions .
Physical and Chemical Properties
Table 3: Predicted Physicochemical Properties
Note: The target compound’s higher logP (3.5–4.0) suggests superior membrane permeability over ZJ001, aligning with prodrug design principles .
Biological Activity
Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article synthesizes research findings related to its synthesis, biological properties, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves a multistep process:
- Starting Materials : The synthesis often begins with ethyl cyanoacetate and various thiourea derivatives.
- Reactions : The compound is formed through reactions involving acylation and cyclization processes. For instance, the reaction of ethyl isothiocyanate with the amino-ester leads to the formation of thiourea derivatives, which are then cyclized to yield the target compound .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays:
- DPPH Scavenging : The compound exhibits significant free radical scavenging ability against DPPH radicals.
- Nitric Oxide Scavenging : It also shows efficacy in scavenging nitric oxide radicals.
- Lipid Peroxidation Inhibition : The compound has demonstrated the ability to inhibit iron-induced lipid peroxidation .
Antibacterial Activity
The antibacterial properties of this compound have been tested against several bacterial strains:
- Tested Strains : The compound has shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Zone of Inhibition : The diameter of inhibition zones was measured to assess antibacterial efficacy. Results indicated that higher concentrations resulted in larger zones of inhibition .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Anticancer Activity : Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of microtubule dynamics, which is critical for cell division .
- In Vivo Studies : Animal studies have suggested that this compound may possess anti-inflammatory properties, further supporting its potential therapeutic applications in treating inflammatory diseases .
Data Summary Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging | Significant scavenging observed |
| Nitric Oxide Scavenging | Effective in reducing nitric oxide | |
| Lipid Peroxidation Inhibition | Inhibited lipid peroxidation | |
| Antibacterial Activity | Zone of Inhibition Measurement | Effective against S. aureus and E. coli |
| Anticancer Activity | Cell Proliferation Assays | Induced apoptosis in cancer cells |
Q & A
(Basic) What are the standard synthetic protocols for Ethyl 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
Methodological Answer:
The compound is synthesized via a two-step approach:
Precursor Preparation : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared by heating ethyl 2-amino derivatives in ethanol with NaOH (70°C, 6 hours), followed by acidification with HCl to precipitate the product .
Thioureido Functionalization : The amino precursor reacts with benzoyl isothiocyanate under reflux in anhydrous toluene (3–6 hours, 112°C), yielding the target compound after purification via filtration and recrystallization .
Key Data : Typical yields range from 66% to 85%, confirmed by H NMR (e.g., δ 6.03 ppm for NH) and IR (C=O at ~1700 cm) .
(Advanced) How do structural modifications of the thioureido group influence anticancer activity?
Methodological Answer:
Substituents on the thioureido moiety significantly impact bioactivity:
- Allyl/Thiazole Derivatives : Condensation with chloroacetic acid or diethyl malonate introduces pyrimidine/thiazole moieties, enhancing cytotoxicity against HCT-116 colon cancer cells (IC values: 2.1–8.7 µM) .
- Benzylidene/Para-Tolyl Groups : These modifications improve membrane permeability and target binding, as seen in compounds like 7b and 10a , which show 85% inhibition at 10 µM .
Data Contradiction Note : Activity varies with substituent polarity; hydrophobic groups (e.g., lauroyl in ) may reduce solubility, requiring optimization of solvent systems .
(Basic) What analytical techniques confirm the compound’s structural integrity post-synthesis?
Methodological Answer:
Standard characterization includes:
Spectroscopy :
- H/C NMR: Aromatic protons (δ 6.0–7.5 ppm) and ester carbonyls (δ 165–170 ppm) .
- IR: NH stretches (~3300 cm), C=O (1700–1750 cm) .
Chromatography : HPLC (MeCN:HO gradients) ensures >98% purity .
Mass Spectrometry : HRMS confirms molecular weight (e.g., CHNOS for EU1794-4, [M+H]: 382.09) .
(Advanced) How can researchers reconcile discrepancies in reported biological activities (e.g., anticancer vs. neuroprotective effects)?
Methodological Answer:
Discrepancies arise due to:
Assay Conditions :
- Anticancer studies (e.g., HCT-116) use MTT assays in RPMI media , while neuroprotective studies (e.g., NMDAR modulation) employ electrophysiology (single-channel recordings) .
Structural Variants :
- EU1794-4 (iminothiazolidinone substituent) reduces Ca permeability in NMDARs but lacks antitumor activity, unlike allylthioureido derivatives .
Dosage : Neuroprotective effects are submaximal (IC ~15 µM) , whereas anticancer activity requires higher concentrations (10–50 µM) .
(Advanced) What strategies optimize the compound’s derivatives for neuroprotective applications?
Methodological Answer:
Key design considerations include:
Substituent Engineering :
- Iminothiazolidinone Rings : Enhance voltage-independent NMDAR inhibition (e.g., EU1794-4 reduces single-channel conductance by 40%) .
- Methyl/Isopropyl Esters : Improve blood-brain barrier permeability (e.g., EU1794-19 shows 2-fold higher CNS bioavailability than ethyl esters) .
Mechanistic Validation :
- Use patch-clamp electrophysiology to quantify Ca permeability changes (e.g., 30% reduction in EU1794-4-treated neurons) .
(Basic) How are impurities removed during synthesis?
Methodological Answer:
Purification protocols involve:
Acid-Base Extraction : Aqueous NaOH washes remove unreacted precursors, followed by HCl precipitation .
Recrystallization : Ethanol/MeOH mixtures yield high-purity crystals (melting point: 205–208°C) .
Chromatography : Reverse-phase HPLC (C18 columns, MeCN:HO) resolves thioureido derivatives from byproducts .
(Advanced) How does the compound serve as a building block for heterocyclic systems?
Methodological Answer:
The thioureido group undergoes cyclocondensation with:
Chloroacetic Acid/Diethyl Malonate : Forms pyrimidine rings (e.g., compound 7b , 66% yield) .
Ninhydrin/Epoxyquinones : Generates fused thiazoles (e.g., compound 12 , IC 4.2 µM) .
Lauroyl Isothiocyanate : Produces antimicrobial thieno-pyrimidines (MIC: 8–32 µg/mL against S. aureus) .
(Basic) What are the stability considerations for this compound?
Methodological Answer:
- Storage : Anhydrous conditions (desiccated, -20°C) prevent hydrolysis of the ester group.
- pH Sensitivity : Degrades in strong acids/bases; stable in neutral ethanol (TGA decomposition >200°C) .
(Advanced) What computational tools predict the compound’s bioactivity?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Predict binding to NMDAR GluN2B subunits (ΔG: -9.2 kcal/mol) .
- QSAR Models : Correlate thioureido substituent logP values with anticancer activity (R = 0.89) .
(Advanced) How do researchers validate target engagement in cellular assays?
Methodological Answer:
Fluorescence Polarization : Competes with FITC-labeled ligands for NMDAR binding (K: 12 nM) .
Western Blotting : Measures caspase-3 activation in cancer cells (e.g., 3-fold increase at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
